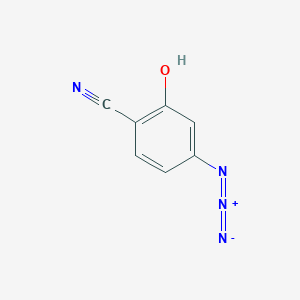

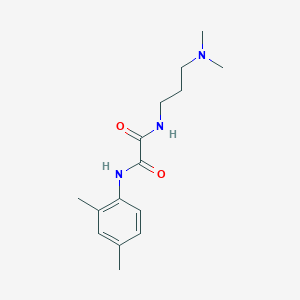

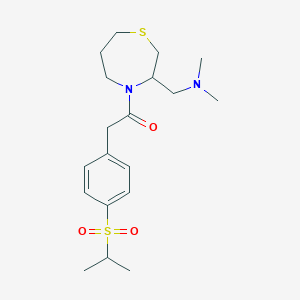

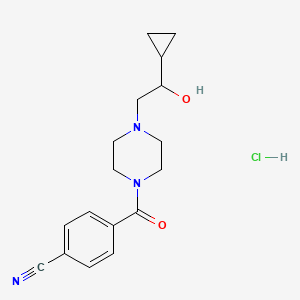

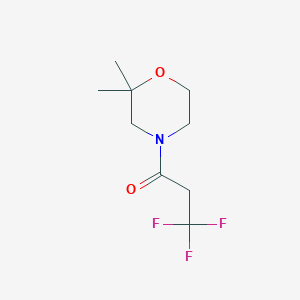

![molecular formula C29H27N7O B2766935 2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920384-54-9](/img/structure/B2766935.png)

2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

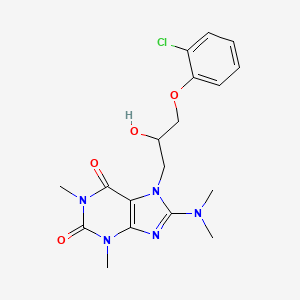

2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C29H27N7O and its molecular weight is 489.583. The purity is usually 95%.

BenchChem offers high-quality 2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

The compound 2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, as part of a broader class of chemicals, has significant relevance in the synthesis of novel heterocyclic compounds. These compounds exhibit a range of biological activities, making them of interest for pharmaceutical applications and scientific research.

Heterocyclic Compound Synthesis

The synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives incorporating various moieties has been explored for their potential biological activities. These synthetic pathways involve reactions with different amines and diazonium salts, leading to compounds with potential antimicrobial properties (Abdel-Aziz, Hamdy, Fakhr, & Farag, 2008).

Antimicrobial Activity

Some synthesized compounds from these reactions have shown moderate effects against bacterial and fungal species. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents (Abdel-Aziz et al., 2008).

Antitumor and Antidiabetic Potential

Furthermore, derivatives of related chemical structures have been synthesized and evaluated for their antitumor and antidiabetic activities. This includes research into dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities, indicating the compound's significance in the synthesis of potential anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Novelty in Drug Discovery

The diverse synthetic routes and the biological activities of these compounds underscore their importance in drug discovery and development. The ability to synthesize and modify such compounds provides a valuable tool for researchers exploring new treatments for various diseases.

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to interact with various targets, including enzymes like lsd1 .

Mode of Action

It’s worth noting that similar compounds have shown to reversibly bind to their targets and directly affect protein levels . This interaction can inhibit certain cellular processes, such as cell proliferation and the progression of epithelial-mesenchymal transition (EMT) in certain cancer cell lines .

Biochemical Pathways

For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown antitumor activities, suggesting they may affect pathways related to cell proliferation and growth .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide valuable insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

Similar compounds have shown to exhibit good antitumor activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in oncology.

properties

IUPAC Name |

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N7O/c1-21-12-14-24(15-13-21)36-28-26(32-33-36)27(30-20-31-28)34-16-18-35(19-17-34)29(37)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,25H,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBJULJRXGNPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766859.png)

![[4-(hydroxymethyl)-1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2766861.png)

![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2766873.png)

![5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2766874.png)